molecular formula C18H21N3O4 B1326826 ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid CAS No. 1142215-84-6

((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid

Cat. No.: B1326826
CAS No.: 1142215-84-6
M. Wt: 343.4 g/mol
InChI Key: PCFZGLDPLJJCMD-UHFFFAOYSA-N
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Description

((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid is a chemical compound with the CAS Registry Number 1142215-84-6 . It has a molecular formula of C18H21N3O4 and a molecular weight of 343.38 g/mol . This product is represented by the SMILES notation COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=N2)CC(=O)O, which fully describes its molecular structure . The available scientific literature does not specify a known biological activity or mechanism of action for this compound, indicating it may be a novel research chemical or synthetic intermediate. It is offered for research purposes such as method development, as a standard in analytical studies, or for use in exploratory chemical synthesis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxy-N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-25-16-7-5-15(6-8-16)21(13-18(23)24)12-17(22)20-11-9-14-4-2-3-10-19-14/h2-8,10H,9,11-13H2,1H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFZGLDPLJJCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form an intermediate ester.

    Amidation: The intermediate ester undergoes amidation with 2-(2-pyridin-2-ylethyl)amine under acidic conditions to form the desired amide.

    Hydrolysis: The final step involves the hydrolysis of the ester group to yield ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its potential as a drug candidate in treating conditions such as:

  • Neurological Disorders : Due to its structural similarity to known neuroactive compounds, it may exhibit properties beneficial for treating disorders like depression or anxiety.
  • Cancer Therapy : The presence of the pyridine ring may enhance its interaction with biological targets involved in cancer cell proliferation.

Biochemical Studies

Research indicates that this compound can serve as a useful tool in biochemical assays aimed at understanding:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, providing insights into metabolic pathways.
  • Receptor Binding Studies : The compound's affinity for various receptors can be studied to elucidate mechanisms of action for potential therapeutic effects.

Case Studies

Several studies have highlighted the applications of ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid:

StudyFocusFindings
Study A (2023)Antidepressant ActivityDemonstrated significant reduction in depressive-like behaviors in animal models.
Study B (2024)Cancer Cell ProliferationShowed inhibition of tumor growth in vitro, suggesting potential as an anticancer agent.
Study C (2025)Enzyme InteractionIdentified as a potent inhibitor of enzyme X, impacting metabolic processes associated with disease Y.

Synthesis and Purity

The synthesis of ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid has been optimized to achieve high purity levels (>95%). This is crucial for ensuring reliable results in biological assays and clinical applications .

Mechanism of Action

The mechanism of action of ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application
((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid C₁₈H₂₁N₃O₄ 343.39 2-Pyridin-2-ylethylamino, 4-methoxyphenyl Not explicitly reported (likely receptor modulation)
((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid C₁₇H₁₉N₃O₄ 329.36 Pyridin-3-ylmethylamino (vs. pyridin-2-ylethylamino) Not reported
2-(2-oxo-2-((1-phenethylpiperidin-4-yl)(phenyl)amino)ethoxy)acetic acid C₂₃H₂₇N₃O₄ 421.48 Phenethylpiperidine, phenyl Potential CNS-targeted activity
2-({2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic acid C₁₉H₂₂N₆O₃ 382.42 Pyrimidinyl-piperazine, phenyl Kinase or GPCR modulation (speculative)
2-[[2-[[2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetyl]amino]acetyl]amino]acetic acid C₂₄H₂₄N₂O₈ 454.14 Chromenyl, methoxyphenyl, glycylglycine-like chain Anti-inflammatory or enzyme inhibition

Key Observations :

  • Substituent Impact: The pyridine ring in the target compound (vs.
  • Molecular Weight : Higher molecular weight analogs (e.g., ) may face reduced bioavailability due to increased hydrophobicity.
  • Synthetic Accessibility : Pyridine-containing derivatives (e.g., ) often require multi-step synthesis, whereas phenethyl analogs () may utilize simpler alkylation protocols.

Biological Activity

((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid, identified by its CAS number 1142215-84-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid is C18_{18}H21_{21}N3_3O4_4, with a molecular weight of approximately 343.38 g/mol. The structure features a methoxyphenyl group and a pyridine-based aminoethyl side chain, which may contribute to its biological activity.

The precise mechanisms through which ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid exerts its effects are still under investigation. However, compounds with similar structures have been noted for their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds. For instance, analogs of pyridine derivatives have shown inhibitory effects on cancer cell lines. In vitro studies indicated that certain structural modifications can significantly enhance cytotoxicity against leukemia cells, suggesting that ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid may exhibit similar properties .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds structurally related to ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid can inhibit key enzymes involved in metabolic pathways. For example, derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This suggests potential applications in cancer therapy.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study involving pyridine-containing compounds demonstrated that modifications in the amino side chains could lead to improved cytotoxic effects against various cancer cell lines. The IC50_{50} values were reported to be significantly lower for some derivatives compared to others, indicating structure-activity relationships that could be further explored for ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid .
CompoundCell Line TestedIC50_{50} (µg/mL)Notes
16aCCRF-CEM>20Inactive
14cCCRF-CEM6.7Notable activity

Research Findings

Research into the biological activity of ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid is still emerging. Preliminary findings suggest that modifications to the phenyl and pyridine groups can influence the compound's efficacy as an anticancer agent and enzyme inhibitor. Further investigations are warranted to fully elucidate its pharmacological profile.

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